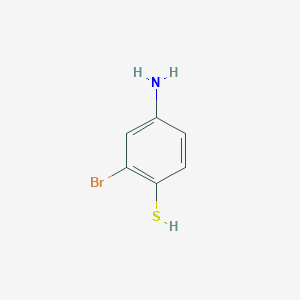

4-Amino-2-bromobenzene-1-thiol

説明

Significance of Aryl Thiols in Organic Synthesis and Materials Science

Aryl thiols, also known as thiophenols, are a class of organic sulfur compounds that are pivotal in both organic synthesis and materials science. beilstein-journals.org They serve as crucial intermediates and building blocks for a wide array of chemical transformations. ias.ac.in In organic synthesis, aryl thiols are frequently used in cross-coupling reactions to form carbon-sulfur bonds, leading to the creation of aryl thioethers. rsc.orgacs.org These reactions, often catalyzed by transition metals like palladium or copper, are fundamental in the construction of complex organic molecules, including many pharmaceuticals. rsc.orgorganic-chemistry.org

In the realm of materials science, the thiol group's ability to bind to metal surfaces, particularly gold, makes aryl thiols essential for the development of self-assembled monolayers (SAMs). These organized molecular layers have applications in nanoscience, electronics, and biosensors. Furthermore, the reactivity of the thiol group is exploited in polymer chemistry for processes like vulcanization and in the synthesis of sulfur-containing polymers with unique optical and electronic properties.

Overview of Halogenated Aminobenzenethiols as Strategic Chemical Intermediates

Halogenated aminobenzenethiols are a specific subclass of aryl thiols that possess an amino group and one or more halogen atoms attached to the benzene (B151609) ring. This combination of functional groups makes them highly versatile and strategic intermediates in organic synthesis. tcichemicals.com The presence of the halogen provides a reactive handle for a variety of coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, allowing for the introduction of diverse substituents. tcichemicals.com

The amino group, on the other hand, can be diazotized and replaced, or it can be used to direct further substitution on the aromatic ring. It is also a key functional group in the synthesis of many heterocyclic compounds, such as benzothiazoles, which are known for their wide range of biological activities. mdpi.comwjpharmachem.com The interplay between the electron-donating amino group and the electron-withdrawing halogen atom influences the reactivity and regioselectivity of these molecules in chemical reactions.

Research Imperatives and Emerging Areas for 4-Amino-2-bromobenzene-1-thiol

The unique substitution pattern of this compound, with its amino, bromo, and thiol groups, presents several avenues for ongoing and future research. A primary area of interest is its use as a precursor for the synthesis of novel heterocyclic compounds. The adjacent amino and thiol groups can undergo condensation reactions with various electrophiles to form fused ring systems. For instance, reaction with nitriles, often catalyzed by copper, can yield substituted benzothiazoles. mdpi.comresearchgate.net

Furthermore, the bromine atom on the ring serves as a valuable site for post-synthetic modification. This allows for the introduction of additional functional groups through cross-coupling reactions, expanding the molecular diversity that can be achieved from this single starting material. Research is also directed towards exploring the potential of this compound in materials science, particularly in the synthesis of semiconducting polymers. biosynth.com The electron-rich nature of the aminothiophenol core, combined with the potential for polymerization through the functional groups, makes it an interesting candidate for the development of new organic electronic materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aryl thiols |

| Thiophenols |

| Aryl thioethers |

| Halogenated aminobenzenethiols |

Structure

3D Structure

特性

IUPAC Name |

4-amino-2-bromobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZLYROLTUXSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Bromobenzene 1 Thiol and Analogous Structures

Direct Synthetic Approaches to Substituted Benzenethiols

Direct methods for the synthesis of substituted benzenethiols, including 4-amino-2-bromobenzene-1-thiol, often involve classical organic reactions that have been refined over time. These approaches are valued for their straightforwardness and applicability to a range of substrates.

Nucleophilic Substitution Reactions of Substituted Halobenzenes with Thiohydrogenating Reagents

Nucleophilic aromatic substitution (SNAr) reactions provide a pathway for the synthesis of benzenethiols from corresponding halobenzenes. In this type of reaction, a nucleophile displaces a halide ion on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group can activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com This activation occurs because these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

For the synthesis of aminobenzenethiols, a substituted halobenzene is treated with a thiohydrogenating reagent, which acts as the sulfur nucleophile. Common thiohydrogenating reagents include sodium hydrosulfide (B80085) (NaSH) and sodium sulfide (B99878) (Na₂S). nih.gov The reaction proceeds through an addition-elimination mechanism where the nucleophile first adds to the carbon atom bearing the halogen, forming the intermediate, followed by the elimination of the halide ion to yield the final product. wikipedia.orglibretexts.org While this method is effective for activated aryl halides, unactivated aryl halides, like many simple halobenzenes, are generally unreactive towards SNAr reactions under standard conditions. acs.org

| Reactant | Reagent | Product | Key Feature |

| Activated Aryl Halide | Thiohydrogenating Reagent (e.g., NaSH) | Substituted Benzenethiol (B1682325) | Requires electron-withdrawing groups ortho/para to the halide. |

| Unactivated Aryl Halide | Thiohydrogenating Reagent | No reaction (typically) | Lacks activation for SNAr mechanism. |

Application of the Herz Reaction for the Preparation of Aminobenzenethiols

The Herz reaction is a well-established method for the synthesis of 2-aminobenzenethiols. ijcrt.org This reaction involves the treatment of an arylamine with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride, also known as a Herz compound. ijcrt.org Subsequent hydrolysis of the Herz compound, typically under alkaline conditions using sodium hydroxide, leads to the formation of the sodium salt of the 2-aminobenzenethiol. ijcrt.org

A significant limitation of the Herz reaction is that anilines with an unsubstituted para-position are susceptible to chlorination at this position by the sulfur monochloride. ijcrt.org For example, the reaction of aniline (B41778) itself does not yield o-aminothiophenol but instead produces 2-amino-5-chlorothiophenol. ijcrt.org Therefore, to obtain the desired 2-aminobenzenethiol, the para-position of the starting arylamine must be occupied by a group that is not easily replaced by a chloro group, such as bromo, methoxy, or methyl groups. ijcrt.org

Hydrolytic Cleavage of Precursor Benzothiazoles for Aminobenzenethiol Synthesis

Another widely utilized method for the preparation of aminobenzenethiols is the hydrolytic cleavage of benzothiazoles. ijcrt.org Benzothiazoles are readily synthesized through the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds or their equivalents. mdpi.com This initial synthesis of the benzothiazole (B30560) ring serves as a protective strategy for the thiol and amino functionalities.

The subsequent cleavage of the benzothiazole ring to release the aminobenzenethiol can be achieved under various hydrolytic conditions. This method offers an alternative route to aminobenzenethiols and can be particularly useful when direct synthesis methods are challenging. The choice of reaction conditions for the cleavage is crucial to ensure high yields and prevent unwanted side reactions.

Advanced and Controlled Synthetic Strategies

To overcome the limitations of direct synthetic methods, such as issues with regioselectivity and functional group tolerance, more advanced and controlled strategies have been developed. These methodologies often employ modern synthetic techniques to achieve higher precision in the synthesis of complex benzenethiol derivatives.

Regioselective Bromothiolation of Aryne Intermediates

A novel and powerful method for the synthesis of o-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates. acs.org Arynes are highly reactive intermediates that can undergo a variety of difunctionalization reactions. This approach addresses the challenges associated with conventional methods, such as the regioselectivity of ortho-bromination of anilines and the poor functional group tolerance of diazotization-thiolation reactions. acs.org

In this strategy, an aryne is generated in situ from a suitable precursor, such as an o-silylaryl triflate. acs.org The aryne then reacts with a sulfur source and a bromide source to afford the desired o-bromobenzenethiol equivalent. The use of stable and odorless sulfur surrogates, such as potassium xanthates, makes this method more practical and easier to handle. acs.orgacs.org This methodology has been shown to be effective for the synthesis of a variety of highly functionalized aryl xanthates, which can then be converted to the corresponding thiols. acs.org

The success of the bromothiolation of arynes relies on controlling the reactivity at the sulfur atom to prevent side reactions, such as the further arylation of the newly formed benzenethiol. acs.org The use of specific sulfur surrogates, like potassium xanthates, is key to achieving this control. These reagents react with the aryne intermediate to form a stable aryl xanthate. acs.org

The mechanism involves the generation of the aryne, which then undergoes nucleophilic attack by the xanthate. This is followed by trapping of the resulting aryl anion with a bromine source. The stability of the resulting aryl xanthates prevents further reaction with the aryne, thus ensuring a clean and efficient synthesis of the o-bromobenzenethiol equivalent. acs.org This method provides a significant advantage in terms of yield and functional group compatibility compared to traditional methods.

| Intermediate | Reagents | Product | Key Advantage |

| Aryne | Potassium Xanthate, Bromide Source | o-Bromophenyl Xanthate | High regioselectivity and functional group tolerance. |

Moderation of Amino Group Reactivity for Directed Electrophilic Aromatic Substitution

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. ucalgary.carsc.org This electron-donating effect significantly increases the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. ucalgary.ca The amino group is ortho, para-directing, meaning it directs incoming electrophiles to the positions ortho and para to itself. ucalgary.cayoutube.com

However, the high reactivity of arylamines presents significant challenges for selective synthesis. The strong activation can lead to undesirable side reactions, most notably polysubstitution. ucalgary.ca For instance, the bromination of aniline occurs rapidly even without a catalyst, resulting in the substitution of all available ortho and para positions, yielding 2,4,6-tribromoaniline. ucalgary.ca Furthermore, the basic nature of the amino group makes it incompatible with acidic reaction conditions often required for EAS reactions like nitration and sulfonation. In the presence of a strong acid, the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, completely changing the outcome of the reaction. libretexts.org

To overcome these issues and achieve controlled, selective substitution, the reactivity of the amino group must be moderated. ucalgary.ca This is typically accomplished by using a protecting group strategy, which temporarily converts the highly activating amino group into a less activating one, allowing for predictable and selective substitution patterns. ucalgary.calibretexts.org

Utilization of Amide Protection for Selective Bromination

A widely employed and effective method to moderate the reactivity of an amino group is to convert it into an amide (an N-acyl derivative). ucalgary.ca This "protection" strategy is crucial for achieving selective monobromination of aromatic amines, preventing the formation of polybrominated products. ucalgary.canih.gov The process involves treating the aromatic amine with an acylating agent, such as acetic anhydride, to form an acetanilide. This amide can then be selectively brominated, and the protecting group is subsequently removed by hydrolysis to regenerate the amino group. ucalgary.ca

The effectiveness of the amide group as a protecting group stems from two primary factors:

Reduced Activating Strength : The N-acetyl group of the amide is a less potent activator than a free amino group. ucalgary.ca This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance not only into the aromatic ring but also into the adjacent carbonyl group. ucalgary.ca This competing resonance reduces the electron-donating capacity of the nitrogen into the ring, thereby moderating the ring's reactivity and preventing over-bromination. ucalgary.calibretexts.org

Steric Hindrance : The bulky nature of the N-acyl group sterically hinders the ortho positions of the aromatic ring. ucalgary.calibretexts.org This steric hindrance makes the para position more accessible to the incoming electrophile (bromine). Consequently, the para-substituted product is formed preferentially over the ortho-substituted isomer, leading to high regioselectivity. libretexts.org

This protection-substitution-deprotection sequence allows for the synthesis of specific isomers, such as p-bromoaniline, in high yield, which would be inaccessible through direct bromination of aniline. nih.gov

Process Optimization and Green Chemistry Perspectives in Synthesis

Modern synthetic chemistry places increasing emphasis on process optimization not only to improve yield and efficiency but also to enhance sustainability. This approach is guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov A significant portion of waste in chemical manufacturing, particularly in the pharmaceutical industry, comes from solvents. nih.govjddhs.com Therefore, a key focus of green chemistry is the use of safer, more environmentally benign solvents and, where possible, the elimination of solvents altogether. nih.govresearchgate.net

The goal is to develop synthetic routes that are more economically and environmentally sustainable. This involves considering factors such as the source of raw materials (favoring renewable feedstocks), energy consumption, and the toxicity and biodegradability of all substances used in the process. jddhs.comyoutube.com

Environmentally Benign Solvent Systems in Benzenethiol Production

The production of benzenethiols and their derivatives can be made more sustainable by replacing traditional volatile organic solvents (VOCs) with greener alternatives. jddhs.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and recyclable. youtube.com Several classes of environmentally benign solvent systems have been explored for various organic syntheses, including those for sulfur-containing heterocyclic compounds. mdpi.comrsc.org

Key green solvent alternatives include:

Water : Considered an ideal green solvent due to its abundance, non-flammability, and lack of toxicity. mdpi.com Its use can be limited by the poor solubility of many organic reactants, but this can sometimes be overcome with co-solvents or specialized reaction conditions. mdpi.com

Bio-based Solvents : These are derived from renewable resources like plants and agricultural waste. youtube.com Examples include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from corncobs, and Cyclopentyl methyl ether (CPME), which offers advantages like resistance to peroxide formation. sigmaaldrich.com Others like D-limonene (from citrus peels) and ethyl lactate (B86563) (from fermentation of sugars) are also effective and biodegradable. youtube.com

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and recyclable solvent alternative. jddhs.com It can be used in extraction and reaction processes, and its solvent properties can be tuned by adjusting temperature and pressure. jddhs.com

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures. They are non-volatile, which reduces air pollution, and can often be recycled. jddhs.commdpi.com Their properties can be tailored by modifying the cation and anion structure. mdpi.com

Solvent-Free Reactions : The greenest approach is to conduct reactions without any solvent. nih.gov This can be achieved through mechanochemistry (grinding solid reactants) or by running reactions in the melt phase. nih.govresearchgate.net Such methods significantly reduce waste and can lead to simpler purification processes. researchgate.netorientjchem.org

The selection of an appropriate solvent system is critical for improving the sustainability of a chemical process. nih.gov The table below summarizes some key features of various green solvent alternatives.

| Solvent Class | Examples | Key Advantages |

| Aqueous | Water | Non-toxic, non-flammable, abundant, low cost mdpi.com |

| Bio-based | 2-MeTHF, CPME, D-Limonene, Ethyl Lactate | Derived from renewable resources, often biodegradable sigmaaldrich.comyoutube.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, recyclable, tunable properties jddhs.com |

| Ionic Liquids | Various cation/anion pairs | Non-volatile, recyclable, tunable properties jddhs.commdpi.com |

| Solvent-Free | Not Applicable | Eliminates solvent waste, simplifies purification nih.govresearchgate.net |

Reactivity Profiles and Mechanistic Studies of 4 Amino 2 Bromobenzene 1 Thiol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the nature of the existing substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. chemistrytalk.orglumenlearning.com

Both the amino (-NH₂) and thiol (-SH) groups are generally considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. pressbooks.publibretexts.org This activation stems from their ability to donate electron density to the aromatic ring through resonance (mesomeric effect), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. dalalinstitute.com

The amino group is a powerful activating group due to the presence of a lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. This electron donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group. pressbooks.pub Consequently, the amino group is a strong ortho, para-director. libretexts.org

Similarly, the thiol group possesses lone pairs of electrons on the sulfur atom that can participate in resonance with the aromatic ring. While sulfur is less electronegative than oxygen, its ability to donate electrons makes the thiol group an activating, ortho, para-directing substituent. pressbooks.pub The activating effect of the thiol group is enhanced under basic conditions, where it can be deprotonated to form the more strongly electron-donating thiolate anion (-S⁻).

In the case of 4-Amino-2-bromobenzene-1-thiol, the amino group is located at position 4, the bromine at position 2, and the thiol group at position 1. The positions available for substitution on the aromatic ring are C3, C5, and C6. The powerful ortho, para-directing effect of the amino group at C4 will strongly activate the C3 and C5 positions. The thiol group at C1 will also direct incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. However, since C2 and C4 are already substituted, its directing influence will primarily be on C6. The bromine atom at C2 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director, which in this case would direct towards C1, C3 and C5 (with C1 and C5 being para and C3 being ortho). chemistrytalk.org

The combined influence of these groups suggests that electrophilic attack will be predominantly directed to the C3 and C5 positions, which are activated by both the amino and bromo groups, and to a lesser extent to the C6 position, which is activated by the thiol group. The strong activating nature of the amino group is expected to be the dominant factor in determining the regioselectivity.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | 4 | Strongly Activating | ortho, para (to C3, C5) |

| -Br | 2 | Deactivating | ortho, para (to C1, C3, C5) |

| -SH | 1 | Activating | ortho, para (to C2, C4, C6) |

Achieving regiochemical control in the bromination of highly activated and polysubstituted aromatic rings like this compound can be challenging due to the potential for multiple products and over-bromination. nih.govorganic-chemistry.org The strong activation by the amino and thiol groups makes the ring highly susceptible to electrophilic attack.

Several strategies can be employed to control the regioselectivity of bromination:

Protecting Groups: The high reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide). This reduces its activating effect and provides steric hindrance, which can favor substitution at the para position over the ortho positions. uci.edu

Choice of Brominating Agent: The reactivity of the brominating agent can influence the selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) to prevent over-bromination and improve regioselectivity. nih.gov

Solvent and Catalyst Effects: The choice of solvent and the use of specific catalysts can also play a crucial role in directing the substitution. For instance, the use of zeolites as catalysts has been shown to enhance para-selectivity in the bromination of some aromatic compounds. nih.gov

Given the substitution pattern of this compound, further bromination would likely occur at the C5 position, which is para to the bromine atom and ortho to the strongly activating amino group. Steric hindrance from the adjacent thiol group at C1 might disfavor substitution at C6, and the existing bromine at C2 would sterically hinder attack at C3 to some extent.

Thiol-Mediated Functionalization Reactions

The thiol group in this compound is a versatile functional handle for a variety of chemical transformations, most notably thiol-ene "click" chemistry. This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.orgalfa-chemistry.com

Thiol-ene reactions are prized for their high efficiency, rapid reaction rates, and tolerance of a wide range of functional groups. chem-station.com These reactions can proceed through two primary mechanistic pathways: a free-radical addition or a nucleophilic Michael addition. wikipedia.org

The free-radical addition of thiols to alkenes is a chain reaction that typically proceeds via an anti-Markovnikov addition. wikipedia.orgpharmaguideline.com The mechanism involves three key steps:

Initiation: The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved through the use of a radical initiator (e.g., azobisisobutyronitrile, AIBN) upon heating or through photolysis with UV light, sometimes in the presence of a photoinitiator. researchgate.netresearchgate.net

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. libretexts.org

Termination: The chain reaction is terminated by the combination of two radicals.

The reactivity of the alkene plays a significant role in the kinetics of the reaction. Electron-rich alkenes are generally more reactive towards the addition of the electrophilic thiyl radical. wikipedia.org

Table 2: Key Steps in Free-Radical Thiol-Ene Addition

| Step | Description |

|---|---|

| Initiation | R-SH + Initiator → RS• |

| Propagation 1 | RS• + H₂C=CHR' → RS-CH₂-ĊHR' |

| Propagation 2 | RS-CH₂-ĊHR' + R-SH → RS-CH₂-CH₂R' + RS• |

| Termination | RS• + RS• → RS-SR |

| RS• + RS-CH₂-ĊHR' → RS-CH₂(-SR)-CH₂R' |

When the alkene is an electron-deficient species, such as an α,β-unsaturated carbonyl compound (e.g., acrylates, maleimides), the thiol can undergo a nucleophilic conjugate addition, also known as a Michael addition or more specifically, a thia-Michael addition. nih.govresearchgate.net This reaction is typically catalyzed by a base or a nucleophile. rsc.orgresearchgate.net

The mechanism proceeds as follows:

Thiolate Formation: A base deprotonates the thiol to form a nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, often by the conjugate acid of the base catalyst or another thiol molecule, to yield the final thioether product.

The rate of the thia-Michael addition is influenced by the pKa of the thiol, the nature of the Michael acceptor, and the choice of catalyst. nih.gov The amino group in this compound could potentially act as an internal base to facilitate this reaction, although an external catalyst is typically employed for higher efficiency.

Thiol-Ene Click Chemistry Applications

Kinetic and Stereochemical Aspects of Thiol-Ene Additions

The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a cornerstone of click chemistry, prized for its high efficiency and stereoselectivity. wikipedia.org The reaction typically proceeds via a free-radical chain mechanism involving the reversible addition of a thiyl radical to the ene, followed by a rate-determining hydrogen abstraction from another thiol molecule. nih.govnih.gov The kinetics and stereochemical outcome of this reaction are profoundly influenced by the structural and electronic properties of both the thiol and the alkene.

For an aryl thiol like this compound, the substituents on the aromatic ring play a crucial role. The rate of the thiol-ene reaction is dependent on the stability of the intermediate carbon-centered radical and the rate of hydrogen transfer from the thiol. nih.gov The electronic nature of the substituents on an aryl thiol can influence the acidity of the S-H bond and the stability of the corresponding thiyl radical. While specific kinetic data for this compound is not available, general trends suggest that the interplay between the electron-donating amino group and the electron-withdrawing bromo group would modulate the reactivity. The amino group increases electron density on the ring, which could affect the stability of the thiyl radical, while the bromine atom's inductive effect withdraws electron density.

From a stereochemical perspective, the thiol-ene reaction can be highly stereoselective. For instance, the addition of thiols to cyclic alkenes or chiral alkenes can proceed with high diastereoselectivity. nih.gov In reactions involving a prochiral radical intermediate, the stereochemistry of the final product is determined during the hydrogen transfer step. While this compound itself is not chiral, its addition to a chiral or prochiral alkene could lead to diastereomeric products. The steric and electronic profile of this particular thiol would influence the facial selectivity of the hydrogen atom transfer, thereby affecting the diastereomeric ratio of the products. Furthermore, recent advancements have demonstrated that circularly polarized light can induce enantioselectivity in thiol-ene reactions, offering a pathway to chiral poly(thioether)s from racemic monomers. rsc.org

Thiol-Thiol Cross-Clicking Utilizing Bromo-Ynone Reagents

Direct oxidative coupling of two different thiols typically results in a statistical mixture of homo- and heterodimers. To address this challenge, thiol-thiol cross-clicking methodologies have been developed. One such innovative approach utilizes bromo-ynone reagents to facilitate the selective one-pot cross-coupling of two distinct thiols. nih.govchemrxiv.org This method is particularly valuable for creating asymmetric thioethers under mild, aqueous conditions, without the need for intermediate purification. nih.govchemrxiv.org

The mechanism relies on the kinetic differentiation between the first and second thiol additions to the bromo-ynone. The process is initiated by the Michael addition of the first, more reactive thiol (Thiol 1) to the bromo-ynone, followed by the elimination of bromide to form a thio-ynone intermediate. This intermediate then readily undergoes a second Michael addition with a different thiol (Thiol 2) to yield the final cross-coupled product, a stable ketene (B1206846) dithioacetal. researchgate.net

This compound is a viable candidate for this type of reaction. The nucleophilicity of the thiol group, modulated by the electronic effects of the amino and bromo substituents, would determine its reactivity in the initial Michael addition. This methodology has been successfully applied to a wide range of thiols, including small molecule drugs, peptides, and proteins, demonstrating its broad functional group tolerance. nih.govchemrxiv.org Therefore, it is anticipated that this compound could be selectively coupled with another thiol, providing a direct route to unsymmetrical diaryl or aryl-alkyl thioethers containing the 4-amino-2-bromophenyl scaffold. The resulting adducts, which link the two thiol moieties through a single carbon atom, are generally stable under physiological conditions. nih.gov

Transition-Metal-Catalyzed and Metal-Free Cross-Coupling Reactions

Transition-metal catalysis provides a powerful toolkit for the construction of carbon-sulfur bonds, enabling the synthesis of a vast array of aryl thioethers. This compound can serve as a key building block in these transformations, reacting with various coupling partners to form more complex molecular architectures.

Carbon-Sulfur (C-S) Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions represent a highly reliable and versatile method for the formation of C-S bonds. nih.gov These reactions typically involve the coupling of a thiol with an aryl halide or triflate. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the thiol and subsequent reaction with the palladium complex, and finally, reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.

The success of these couplings often hinges on the choice of ligand. While early systems used triphenylphosphine, modern methods often employ bulky, electron-rich phosphine (B1218219) ligands, particularly chelating bisphosphine ligands, to prevent catalyst deactivation by the strongly coordinating thiolates. nih.gov However, recent studies have shown that monophosphine ligands can also be highly effective, even allowing reactions to proceed at room temperature. nih.gov A particularly effective catalyst system for the coupling of both aromatic and aliphatic thiols with a wide range of aryl bromides and chlorides utilizes a palladium acetate (B1210297) precursor with 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF) as the ligand. researchgate.net Given the ortho-bromo substituent in this compound, steric hindrance could be a challenge, but the use of appropriate bulky ligands can often overcome such limitations. The amino group in the molecule is a functional group that is generally well-tolerated in these reactions.

| Catalyst System | Ligand | Base | Solvent | Temperature | Substrate Scope | Ref |

| Pd(OAc)₂ | DiPPF | NaOt-Bu | Toluene | 100 °C | Broad range of aryl bromides/chlorides and aryl/alkyl thiols | researchgate.net |

| Pd₂(dba)₃ | XantPhos | K₃PO₄ | Dioxane | 110 °C | Aryl halides and thiols | nih.gov |

| [Pd(allyl)Cl]₂ | t-Bu₃P | K₂CO₃ | THF | Room Temp | Base-sensitive aryl bromides and thiols | nih.gov |

Table 1: Representative Palladium-Catalyzed C-S Cross-Coupling Systems.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. Nickel catalysts can effectively couple a variety of thiols with aryl halides, including the more challenging and less reactive aryl chlorides. nih.govcofc.edu Air-stable Ni(0) precatalysts have been developed that show high efficiency for the thioetherification of a broad range of electronically diverse aryl and heteroaryl chlorides. nih.gov

Due to the smaller atomic radius of nickel compared to palladium, steric hindrance can be a more pronounced issue. chemrxiv.org For a substrate like this compound, the ortho-bromo group could pose a significant steric challenge for the nickel catalyst. Indeed, some nickel-catalyzed methods for coupling with sterically hindered aryl triflates have shown limited tolerance for ortho-substituents. chemrxiv.org However, the development of specialized ligand systems, such as those based on N-heterocyclic carbenes (NHCs) or flexible bidentate phosphines, can often enable the coupling of sterically demanding substrates. chemrxiv.orgtum.de

In addition to standard cross-coupling pathways, nickel is also adept at catalyzing reductive C-S cross-coupling reactions. These methods offer alternative mechanistic pathways for C-S bond formation. For example, a nickel-catalyzed reductive coupling of alkyl halides with arylthiosilanes has been developed, which proceeds under mild, base-free conditions and shows excellent functional group tolerance. organic-chemistry.orgnih.gov While this specific reaction uses an arylthiosilane instead of a thiol, it demonstrates the potential of reductive nickel catalysis for constructing C-S bonds, a strategy that could potentially be adapted for direct use with thiols.

| Catalyst System | Ligand | Reductant/Base | Solvent | Temperature | Reaction Type | Ref |

| Ni(cod)₂/Ni(OAc)₂ | DPEphos/dppbz | Zn/KOAc | THF | Room Temp - 60 °C | Cross-coupling with hindered aryl triflates | chemrxiv.org |

| Ni(ClO₄)₂·6H₂O | 6,6′-dimethyl-2,2′-bipyridine | Mn | MeCONEt₂ | Room Temp | Reductive cross-coupling | organic-chemistry.org |

| NiCl₂(dppp) | N/A | Cs₂CO₃ | Dioxane | 100 °C | Cross-coupling with aryl chlorides | nih.gov |

Table 2: Examples of Nickel-Catalyzed C-S Coupling Reactions.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is one of the oldest and most practical methods for forming aryl thioether bonds. Modern advancements have led to milder reaction conditions, lower catalyst loadings, and broader substrate scopes. For a substrate like this compound, copper-based methods offer several attractive features.

Notably, simple and inexpensive copper salts, such as copper(I) iodide (CuI), can effectively catalyze the coupling of thiophenols with aryl iodides without the need for any additional ligands. uu.nl These reactions can proceed under relatively mild conditions and demonstrate good chemoselectivity and functional group tolerance. Kinetic studies of such ligand-free systems have shown that the reaction rates are only modestly sensitive to the electronic effects of substituents on the thiophenol, suggesting that both electron-rich and electron-poor aryl thiols are suitable substrates. rsc.org This implies that the combined electronic effects of the amino and bromo groups in this compound should not impede its participation in these reactions.

Furthermore, photoinduced copper-catalyzed methods have been developed that allow for C-S bond formation at temperatures as low as 0 °C. organic-chemistry.org These reactions proceed via a single-electron transfer (SET) mechanism, which is distinct from the traditional concerted oxidative addition pathway. organic-chemistry.org Microwave-assisted protocols in aqueous media have also been reported, offering an environmentally friendly and rapid method for synthesizing aryl sulfides with high tolerance for functional groups like amino and bromo moieties. organic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Conditions | Substrate Scope | Ref |

| CuI | Ligand-free | K₂CO₃ | NMP | 120 °C | Aryl iodides and thiophenols | uu.nl |

| CuI | Ligand-free | t-BuOK | Dioxane | 0 °C, light (34 W blue LED) | Aryl iodides/bromides and aryl thiols | organic-chemistry.org |

| CuO | 1,10-phenanthroline | KOt-Bu | Water | 120 °C, Microwave | Aryl iodides and aryl/alkyl thiols | organic-chemistry.org |

Table 3: Selected Copper-Catalyzed C-S Cross-Coupling Protocols.

Cobalt and Iron-Mediated C-S Coupling Approaches

The use of earth-abundant and less toxic metals like cobalt and iron in catalysis is a growing area of interest. In the context of C-S cross-coupling reactions, cobalt and iron complexes have emerged as cost-effective alternatives to palladium and other precious metals. While general methodologies for cobalt- and iron-catalyzed C-S bond formation have been established, specific studies detailing the reactivity of this compound in these systems are still emerging. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by reaction with the thiolate and reductive elimination to afford the thioether product. The amino group present in this compound can potentially influence the catalytic activity through coordination to the metal center.

A representative iron-catalyzed C-S coupling reaction is shown in Table 1.

| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | FeCl₃/DMEDA | K₂CO₃ | Toluene | 110 | 85 |

| 2 | 4-Iodotoluene | FeCl₃/DMEDA | K₂CO₃ | Toluene | 110 | 82 |

| 3 | 1-Bromo-4-nitrobenzene | CoI₂(dppe)/Zn | - | CH₃CN | 80 | 78 |

Rhodium-Catalyzed C-S Coupling Systems

Rhodium catalysts have demonstrated unique reactivity in C-S cross-coupling reactions, often exhibiting different substrate scope and functional group tolerance compared to other transition metals. nih.gov Rhodium-catalyzed systems can activate aryl bromides for coupling with thiols under specific conditions. The mechanism is believed to involve oxidative addition of the C-Br bond to a Rh(I) complex, followed by metathesis with the thiol and reductive elimination. The presence of the amino group in this compound could potentially act as a directing group, influencing the regioselectivity and efficiency of the rhodium-catalyzed coupling.

Table 2 illustrates a typical Rhodium-catalyzed C-S coupling reaction.

| Entry | Aryl Halide Partner | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzonitrile | [Rh(cod)Cl]₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | 88 |

| 2 | 1-Bromo-3,5-dimethylbenzene | [Rh(cod)Cl]₂ | dppf | K₃PO₄ | Toluene | 110 | 84 |

Visible-Light-Promoted Metal-Free C-S Cross-Coupling

In a significant advancement towards sustainable chemistry, visible-light-promoted, metal-free C-S cross-coupling reactions have been developed. nih.govorganic-chemistry.org These reactions proceed via the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. nih.gov Upon irradiation with visible light, an intermolecular charge transfer occurs, generating a thiyl radical and an aryl radical anion, which subsequently collapses to an aryl radical and a halide anion. The thiyl and aryl radicals then combine to form the desired C-S bond. This method avoids the use of transition metals and often operates under mild, room temperature conditions. The electronic properties of this compound, with its electron-donating amino group, are expected to influence the formation and reactivity of the EDA complex.

A summary of visible-light-promoted C-S cross-coupling is provided in Table 3.

| Entry | Aryl Halide Partner | Base | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Cs₂CO₃ | DMSO | Blue LED | 12 | 92 |

| 2 | 1-Bromo-4-cyanobenzene | K₂CO₃ | DMF | White LED | 24 | 85 |

| 3 | 4-Bromobenzotrifluoride | Cs₂CO₃ | DMSO | Blue LED | 18 | 89 |

Microwave-Assisted Cross-Coupling Enhancements

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times. In the context of C-S cross-coupling reactions, microwave assistance can significantly enhance the efficiency of metal-catalyzed processes. The rapid heating provided by microwaves can overcome activation energy barriers and promote catalyst turnover. For a substrate like this compound, microwave-assisted protocols can be particularly beneficial in driving the coupling with less reactive aryl chlorides or sterically hindered partners to completion in a fraction of the time required by conventional heating methods.

Table 4 showcases the enhancement of a copper-catalyzed C-S coupling reaction with microwave assistance.

| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Method | Time | Yield (%) |

| 1 | 4-Chlorotoluene | CuI | K₂CO₃ | DMF | Conventional | 24 h | 45 |

| 2 | 4-Chlorotoluene | CuI | K₂CO₃ | DMF | Microwave (120°C) | 30 min | 91 |

| 3 | 2-Bromopyridine | CuI | Cs₂CO₃ | DMA | Conventional | 18 h | 60 |

| 4 | 2-Bromopyridine | CuI | Cs₂CO₃ | DMA | Microwave (140°C) | 20 min | 95 |

Substrate Scope and Functional Group Tolerance in Cross-Coupling Reactions

A critical aspect of any synthetic methodology is its substrate scope and tolerance for various functional groups. In C-S cross-coupling reactions involving this compound, the reactivity can be influenced by the electronic and steric properties of the coupling partner. Generally, electron-deficient aryl halides are more reactive in these coupling reactions. The presence of the free amino group in this compound demonstrates the chemoselectivity of these methods, as C-S bond formation is favored over potential C-N coupling side reactions. The methodologies are often tolerant of a wide range of functional groups on the coupling partner, including esters, ketones, nitriles, and ethers, which remain intact under the reaction conditions. This tolerance is crucial for the synthesis of complex, polyfunctional molecules.

Table 5 provides a summary of the functional group tolerance in a palladium-catalyzed C-S cross-coupling with this compound.

| Entry | Aryl Bromide Partner | Functional Group | Catalyst | Ligand | Base | Yield (%) |

| 1 | Methyl 4-bromobenzoate | Ester | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 94 |

| 2 | 4-Bromoacetophenone | Ketone | Pd₂(dba)₃ | dppf | K₃PO₄ | 91 |

| 3 | 4-Bromobenzonitrile | Nitrile | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 88 |

| 4 | 1-Bromo-4-methoxybenzene | Ether | Pd₂(dba)₃ | dppf | K₃PO₄ | 96 |

| 5 | 3-Bromopyridine | Heterocycle | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 85 |

Reactivity of the Amino Group in Complex Transformations

Beyond its role as a spectator or directing group in C-S coupling, the amino functionality of this compound is a versatile handle for further synthetic transformations, particularly in the construction of heterocyclic scaffolds.

Intermediates for Heterocyclic Synthesis through Diazotization Pathways

The primary aromatic amino group of this compound can be readily converted to a diazonium salt upon treatment with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid. These in situ generated diazonium salts are highly reactive intermediates that can undergo a variety of subsequent reactions. A particularly important transformation is intramolecular cyclization, where the diazonium group reacts with the adjacent thiol or a derivative thereof to form a new heterocyclic ring. This pathway provides a direct route to benzothiadiazole derivatives and related fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The specific outcome of the reaction can be controlled by the choice of reaction conditions and any subsequent reagents added to the reaction mixture.

Table 6 outlines the synthesis of a benzothiadiazole derivative via a diazotization-cyclization pathway.

| Entry | Starting Material | Reagents | Intermediate | Product | Yield (%) |

| 1 | This compound | 1. NaNO₂, HCl, 0°C | 2-Bromo-4-mercaptobenzenediazonium chloride | 7-Bromo-2,1,3-benzothiadiazole | 78 |

Reductive Transformations of Sulfur-Containing Precursors

The synthesis of thiols through the reduction of various sulfur-containing functional groups is a cornerstone of organosulfur chemistry. These transformations are critical for accessing the thiol moiety, which is a versatile functional group in organic synthesis. Among the various precursors available, organic thiocyanates (R-SCN) represent a stable and accessible class of compounds that can be efficiently converted to the corresponding thiols (R-SH) through reductive cleavage of the sulfur-cyanide bond.

Conversion of Thiocyanato Compounds to Thiols

The transformation of a thiocyanato group (-SCN) into a thiol (-SH) is a reductive process that involves the cleavage of the S-CN bond and subsequent protonation of the resulting thiolate. This conversion is a reliable method for the introduction of a thiol group, particularly in aromatic systems. The precursor, 4-amino-2-bromophenyl thiocyanate (B1210189), can be synthesized from the corresponding aniline (B41778) derivative through diazotization followed by reaction with a thiocyanate salt. Once obtained, its reduction to this compound can be achieved through several established reductive protocols.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.org LiAlH₄ is a potent reducing agent capable of cleaving the thiocyanate bond. organic-chemistry.org However, its high reactivity necessitates careful consideration of other functional groups within the molecule. For instance, in the case of 4-amino-2-bromophenyl thiocyanate, the aryl bromide is also susceptible to reduction by LiAlH₄. masterorganicchemistry.com

Sodium borohydride is a milder reducing agent and is often used for the reduction of disulfides to thiols. acs.org While less reactive towards thiocyanates than LiAlH₄, its utility can be enhanced with additives or by using it in specific solvent systems.

Another powerful method for the reductive cleavage of thiocyanates is the use of dissolving metals, such as sodium in liquid ammonia. google.com This method is particularly effective for the reduction of thiocyanoanilines, which are structurally analogous to the precursor of this compound. google.com The reaction proceeds by the addition of electrons from the dissolved metal to the thiocyanate group, leading to the cleavage of the S-CN bond to form a thiolate, which is then protonated upon workup. A potential consideration with this method is the possible reduction of the aryl bromide, as halogens can be susceptible to removal under these conditions. google.com

Other established methods for the reduction of organic thiocyanates include the use of zinc and hydrochloric acid, which represents a classical metal-acid reduction, and catalytic hydrogenation, although the latter can sometimes lead to poor yields. google.com A non-reductive approach utilizing phosphorus pentasulfide has also been reported, offering an alternative pathway to thiols from thiocyanates. beilstein-journals.org

The selection of the most appropriate reductive method for the synthesis of this compound from its thiocyanato precursor would depend on the desired selectivity and reaction scale. A careful optimization of reaction conditions would be necessary to achieve a high yield of the target thiol while minimizing potential side reactions, such as the reduction of the bromo substituent.

| Precursor | Reducing Agent/Conditions | Product | Comments |

| Aryl Thiocyanate | 1. Lithium Aluminum Hydride (LiAlH₄) in ether2. Acidic workup | Aryl Thiol | A strong reducing agent; may also reduce other functional groups like aryl halides. organic-chemistry.orgmasterorganicchemistry.com |

| Aryl Thiocyanate | Sodium in liquid ammonia | Aryl Thiol | Effective for thiocyanoanilines; potential for dehalogenation. google.com |

| Aryl Disulfide (from Thiocyanate) | Sodium Borohydride (NaBH₄) in alcohol | Aryl Thiol | A milder reducing agent, often used for the cleavage of disulfides which can be formed from thiocyanates. acs.org |

| Aryl Thiocyanate | Zinc (Zn) and Hydrochloric Acid (HCl) | Aryl Thiol | A classic metal-acid reduction method; may proceed slowly. google.com |

Derivatives and Advanced Chemical Applications of 4 Amino 2 Bromobenzene 1 Thiol

Synthesis of Novel Heterocyclic Scaffolds

The presence of the ortho-aminothiophenol moiety is a classic structural alert for the synthesis of sulfur- and nitrogen-containing heterocycles. The bromine atom and the para-amino group offer further points for modification, making it a valuable building block in synthetic chemistry.

The synthesis of 1,4-benzothiazines from 2-aminobenzenethiol precursors is a well-established and efficient method for creating this heterocyclic core. The reaction typically involves the condensation and oxidative cyclization of the aminothiol with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. nih.govekb.eg In the case of 4-Amino-2-bromobenzene-1-thiol, this reaction would lead to the formation of a 7-amino-5-bromo-substituted 1,4-benzothiazine ring system.

The reaction is versatile and can be carried out under various conditions, including the use of catalysts like baker's yeast or basic alumina, sometimes accelerated by microwave irradiation to improve yields and reduce reaction times. ekb.egresearchgate.net The choice of the 1,3-dicarbonyl compound directly dictates the substituents at the 2- and 4-positions of the resulting benzothiazine ring, allowing for the creation of a wide array of disubstituted derivatives. researchgate.net For instance, reacting this compound with an unsymmetrical β-diketone can yield a range of specifically substituted 1,4-benzothiazines. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the stable aromatic benzothiazine scaffold.

| Reactant | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| β-Diketones/β-Ketoesters | Dimethyl sulfoxide (DMSO) | Condensation and oxidative cyclization. | nih.gov |

| 1,3-Dicarbonyl Compounds | Basic Alumina, Microwave Irradiation | Solvent-free, rapid synthesis. | ekb.eg |

| 1,3-Dicarbonyl Compounds | Baker's Yeast, Methanol | Biocatalytic approach at ambient temperature. | ekb.eg |

| α-Cyano-β-alkoxy Carbonyl Epoxides | Acetonitrile (CH3CN) | Facile and regioselective synthesis. | nih.gov |

Triazolothiadiazines: The synthesis of triazolothiadiazines does not typically proceed directly from 2-aminobenzenethiols. Instead, the established route involves the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various bielectrophilic reagents. nih.govorganic-chemistry.org Common reactants include phenacyl bromides, α-bromoacetophenones, or chalcones. nih.govorganic-chemistry.org Therefore, to prepare a triazolothiadiazine derivative from this compound, a multi-step synthesis would be necessary. This would first involve the transformation of the starting material into a corresponding substituted 4-amino-1,2,4-triazole-3-thiol, which would then be subjected to cyclization to form the target triazolothiadiazine ring system.

Phenothiazines: Phenothiazines are tricyclic heterocyclic molecules containing two benzene (B151609) rings linked by nitrogen and sulfur atoms. nih.gov The synthesis of phenothiazines can be achieved from 2-aminobenzenethiol precursors. One modern, transition-metal-free method involves the reaction of 2-aminobenzenethiols with cyclohexanones, where molecular oxygen acts as a hydrogen acceptor. nih.gov This approach allows for the construction of the phenothiazine core with substituents derived from the starting materials. Another widely utilized technique for synthesizing substituted phenothiazines is the Smiles rearrangement, which can follow the initial reaction of a 2-aminobenzenethiol with a derivative of 2-chloro-1-nitrobenzene. nih.gov These methods provide viable pathways to convert this compound into novel, substituted phenothiazine structures.

The synthesis of a complex molecule such as a benzothiazolylalkylphthalazineacetic acid system from this compound is a multi-step process that involves the sequential construction of different parts of the final molecule. No direct synthesis for such a complex derivative is documented; however, its preparation can be envisioned by combining established synthetic methodologies for each heterocyclic component.

Formation of a Benzothiazole (B30560) Intermediate: The first step involves the synthesis of a benzothiazole ring. 2-Aminobenzenethiols are common starting materials for benzothiazoles via condensation with carboxylic acids, aldehydes, or nitriles. ekb.egnih.govresearchgate.net For instance, reacting this compound with 4-aminobenzoic acid in polyphosphoric acid at high temperatures can produce a 2-(aminophenyl)benzothiazole intermediate. nih.gov This intermediate contains the necessary amino group for further functionalization.

Synthesis of the Phthalazine Acetic Acid Moiety: Phthalazinone derivatives are often prepared by reacting compounds like 2-formylbenzoic acid with hydrazine hydrate. The resulting phthalazinone can be further functionalized. For example, N-alkylation with reagents like ethyl acrylate, followed by hydrazinolysis, can introduce a side chain that can be converted into an acetic acid derivative or used for coupling reactions.

Coupling and Final Assembly: The final step would involve coupling the benzothiazole intermediate with the phthalazineacetic acid moiety. This could be achieved by forming an amide bond between the amino group on the benzothiazole intermediate and a carboxylic acid function on the phthalazine part, or through other standard cross-coupling reactions, to yield the final complex molecular system.

Applications in Advanced Functional Materials

The rigid, aromatic structure of derivatives synthesized from this compound makes them promising candidates for the development of advanced functional materials, particularly in the field of liquid crystals.

Molecules that exhibit liquid crystalline (mesomorphic) behavior are typically composed of a rigid core and flexible terminal chains. Derivatives of this compound can be readily incorporated into such designs. The benzothiazole or phenothiazine scaffolds, for example, can serve as the rigid core of a potential liquid crystal molecule. The key feature derived from the starting material is the bromine atom, which acts as a lateral substituent on this rigid core.

The introduction of a lateral substituent, such as the bromine atom from this compound, has a profound impact on the mesomorphic properties of a molecule. The size, polarity, and position of this substituent can alter the molecule's shape, intermolecular forces, and ability to pack efficiently into ordered liquid crystalline phases.

The primary effects of a lateral bromo substituent include:

Increased Molecular Width: The bromine atom increases the steric bulk of the molecule, which can disrupt the close packing required for the formation of highly ordered smectic (layered) phases. This often leads to a depression or complete suppression of smectic phases and can favor the formation of less-ordered nematic phases.

Enhanced Polarizability: While increasing steric hindrance, the polarizable bromine atom also increases intermolecular dispersion forces. This can lead to an increase in the thermal stability of the nematic phase, meaning the transition from the liquid crystal phase to the isotropic liquid phase occurs at a higher temperature.

| Property | Observed Effect | Underlying Reason | Reference |

|---|---|---|---|

| Molecular Packing | Disruption of lamellar (layered) packing | Increased molecular width and steric hindrance. | |

| Smectic Phase Stability | Decreased or suppressed | Inefficient packing prevents the formation of stable layers. | |

| Nematic Phase Stability | Increased thermal stability (higher clearing point) | Enhanced intermolecular attractions due to increased molecular polarizability. | |

| Mesophase Range | Can be narrowed or widened depending on the balance of steric and electronic effects | Competition between disruptive steric forces and stabilizing polarizability forces. |

Surface Functionalization of Polymeric and Hydrogel Substrates via Thiol-Ene Reactions

Thiol-ene chemistry has emerged as a powerful and efficient method for the functionalization of surfaces, offering high yields and proceeding under mild conditions, often initiated by light. researchgate.netnih.gov The thiol group of this compound can readily participate in these reactions, allowing for the covalent attachment of this molecule to polymeric and hydrogel substrates that possess 'ene' (alkene) functionalities. This surface modification can impart new chemical and physical properties to the substrate material.

The thiol-ene reaction is instrumental in the formation of cross-linked polymer networks. researchgate.net When multifunctional thiols and enes are reacted, a three-dimensional polymer network is formed. While this compound is a monofunctional thiol, it can be incorporated into these networks to introduce specific functionalities. For instance, it can react with multifunctional 'ene' monomers to cap polymer chains or be integrated into the network if the amino group is first modified to introduce additional reactive sites. This approach allows for the precise engineering of the network's chemical and physical properties.

Dendrimers, which are highly branched and well-defined macromolecules, can also be synthesized or functionalized using thiol-ene chemistry. The thiol group of this compound can be reacted with 'ene'-functionalized dendrimer surfaces to introduce amino and bromo functionalities, which can then be used for further chemical modifications.

Table 1: Potential Thiol-Ene Reactions Involving this compound for Polymer Modification

| Reactant 1 | Reactant 2 | Reaction Type | Potential Outcome |

| This compound | Poly(alkene)-functionalized surface | Thiol-Ene Addition | Surface functionalization with amino and bromo groups |

| This compound | Multifunctional 'ene' monomer | Polymer network formation | Incorporation of the aminobromophenyl moiety into a cross-linked network |

| This compound | 'Ene'-functionalized dendrimer | Dendrimer surface modification | Attachment of terminal aminobromophenyl groups to the dendrimer periphery |

A key advantage of photo-initiated thiol-ene reactions is the ability to achieve spatial control over surface functionalization. uni-marburg.de By using photomasks, specific areas of a surface can be exposed to light, initiating the thiol-ene reaction only in the illuminated regions. This technique allows for the creation of patterned surfaces with well-defined areas of different chemical functionalities. The thiol group of this compound can be utilized in such processes to create micropatterned surfaces bearing amino and bromo groups, which can then be used for the directed assembly of other molecules or for creating gradients of surface properties.

Utility in Organosulfur Compounds for Electronic and Agricultural Systems

Organosulfur compounds are of significant interest in the development of new materials for electronic devices and for the synthesis of agrochemicals. sciencedaily.com The class of o-bromobenzenethiols, to which this compound belongs, are valuable precursors for the synthesis of these functional organosulfur compounds. sciencedaily.com The presence of both a reactive thiol and a bromine atom allows for a variety of subsequent chemical transformations to build more complex molecular architectures.

Recent research has highlighted the importance of developing new synthetic methods for o-bromobenzenethiols to facilitate the creation of novel organosulfur compounds. sciencedaily.com These advancements are expected to lead to the discovery of new eco-friendly agrochemicals and advanced materials for organic electronics. sciencedaily.com The specific substitution pattern of this compound, with its additional amino group, offers further opportunities for tailoring the properties of the resulting organosulfur compounds for specific applications in these fields.

Development of Specialized Reagents for Organic Synthesis

The reactivity of the thiol group makes this compound a potentially valuable reagent in various organic synthesis applications, particularly in the expanding field of click chemistry.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Thiol-based reactions, such as thiol-ene and thiol-yne additions, are prominent examples of click reactions. nih.gov The thiol group of this compound allows it to readily participate in these reactions, making it a useful building block for the rapid and efficient synthesis of complex molecules. nih.gov

The presence of the amino group and the bromine atom on the aromatic ring provides additional handles for orthogonal functionalization. This means that the thiol group can be selectively reacted under one set of conditions, while the amino group or the bromine atom can be modified in subsequent steps using different chemistries. This orthogonality is highly desirable in the synthesis of multifunctional molecules and complex molecular architectures. The development of novel reagents that facilitate the cross-coupling of two different thiols is an active area of research in click chemistry, and molecules like this compound could serve as important starting materials in the design of such reagents. chemrxiv.orgresearchgate.net

Computational and Spectroscopic Characterization in Research

Computational Chemistry and Theoretical Studies

Theoretical studies are indispensable for probing the molecular characteristics of 4-Amino-2-bromobenzene-1-thiol, offering insights that complement experimental findings.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to model the electronic structure of this compound. nih.gov These calculations map the electron density distribution across the molecule, identifying electron-rich and electron-poor regions. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental for predicting chemical reactivity. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the presence of lone pairs on the nitrogen and sulfur atoms suggests these are potential nucleophilic centers, while the aromatic ring can be susceptible to electrophilic substitution. nih.gov Computational models can predict the regiochemistry of such reactions by calculating the stability of potential intermediates. nih.govnih.gov

The chemical behavior of the benzene (B151609) ring in this compound is governed by the interplay of inductive and resonance effects from its three substituents: an amino (-NH₂), a bromo (-Br), and a thiol (-SH) group. libretexts.org

Bromo Group (-Br): Halogens like bromine are deactivating groups. libretexts.org This is because their strong electron-withdrawing inductive effect, arising from high electronegativity, outweighs their weaker electron-donating resonance effect (via lone pairs). libretexts.orglibretexts.org

Thiol Group (-SH): The thiol group is generally considered a weak activator of the benzene ring, donating electron density through resonance.

Computational models are used to quantify these competing electronic influences. nih.gov By calculating the partial atomic charges and mapping the electrostatic potential, researchers can visualize how these substituent effects modulate the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles. libretexts.org

Theoretical models are highly effective in predicting key molecular parameters like the acid dissociation constant (pKa), which is critical for understanding the reactivity of the thiol group. Studies have shown that DFT methods, such as the M06-2X method, combined with appropriate solvation models can calculate the pKa of thiol compounds with high precision. researchgate.net The pKa value indicates the propensity of the thiol (-SH) group to deprotonate to the thiolate (-S⁻) anion. This deprotonation is crucial in many of its characteristic reactions, as the thiolate is a much stronger nucleophile. nih.gov The electronic effects of the amino and bromo substituents on the benzene ring will influence the acidity of the thiol proton, a phenomenon that can be accurately modeled to predict the specific pKa value for this compound. Generally, electron-withdrawing groups lower the pKa of thiols, making them more acidic.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton. The protons of the amino group (-NH₂) and the thiol group (-SH) would typically appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The three protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm) and would show a complex splitting pattern due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu The six aromatic carbons would resonate in the typical range of 110-150 ppm. The chemical shift of each carbon is influenced by the attached substituent. mdpi.com The carbon atom bonded to the bromine (the ipso-carbon) is notably affected by the "heavy atom effect," which causes a shielding effect and results in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons attached to the electron-donating amino and thiol groups would also be shielded and shifted upfield relative to unsubstituted benzene.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~6.5 - 7.5 | Three distinct signals with complex splitting patterns (coupling). |

| ¹H | Amine (N-H) | Variable, broad | Chemical shift is solvent and concentration dependent. |

| ¹H | Thiol (S-H) | Variable, broad | Chemical shift is solvent and concentration dependent; often weaker than N-H. |

| ¹³C | Aromatic (Ar-C) | ~110 - 150 | Six distinct signals expected due to asymmetric substitution. |

| ¹³C | C-S | Shielded | Carbon attached to the thiol group. |

| ¹³C | C-Br | Shielded | Subject to the "heavy atom effect," causing an upfield shift. stackexchange.com |

| ¹³C | C-N | Shielded | Carbon attached to the electron-donating amino group. mdpi.com |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum would display key absorption bands confirming its structure.

N-H Stretch: A primary amine (-NH₂) typically shows two distinct, sharp to medium intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

S-H Stretch: The thiol group (-SH) gives rise to a characteristically weak, sharp absorption band near 2550-2600 cm⁻¹. mdpi.com The weakness of this peak is a key identifying feature.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibrations within the aromatic ring. libretexts.org

C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region, typically between 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (typically two bands) libretexts.org |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak, Sharp mdpi.com |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Amine (Aromatic) | C-N Stretch | 1250 - 1350 | Strong |

| Bromoalkane | C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (LCMS) for Molecular Mass and Purity Determination

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used to determine the molecular mass and assess the purity of a compound. For this compound, the theoretical monoisotopic mass is 202.94043 Da, and the molecular weight is 204.09 g/mol . nih.gov

In a typical LCMS analysis, the compound is first separated from any impurities using liquid chromatography, and then the eluted fractions are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the parent compound and the identification of any impurities.

In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed. For this compound, the expected m/z values for these adducts can be predicted. Similarly, in negative ion mode, the [M-H]⁻ adduct would be expected. The table below shows the predicted m/z and collision cross-section (CCS) values for various adducts of this compound, which are useful for its identification in mass spectrometry.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.94771 | 123.8 |

| [M+Na]⁺ | 225.92965 | 137.1 |

| [M-H]⁻ | 201.93315 | 130.7 |

| [M+NH₄]⁺ | 220.97425 | 147.1 |

| [M+K]⁺ | 241.90359 | 125.0 |

| [M+H-H₂O]⁺ | 185.93769 | 124.4 |

The purity of a sample is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all peaks. Modern LCMS systems can achieve high sensitivity, allowing for the detection and quantification of impurities at very low levels. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not widely published, we can infer its expected spectral features by examining data from closely related molecules, such as aminothiophenol isomers and bromobenzene (B47551) derivatives. researchgate.netresearchgate.net

XPS analysis of this compound would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Bromine (Br 3d), and Sulfur (S 2p). The binding energies of these core electrons provide information about the chemical environment of the atoms.

For instance, in the study of 2-aminothiophenol (B119425) and 3-aminothiophenol (B145848) grafted on silicon surfaces, the N 1s and S 2p core-level spectra provide distinct signatures. researchgate.net The N 1s peak for an amino group in an aromatic ring is typically observed around 400 eV. The S 2p spectrum for a thiol group is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing at approximately 164-165 eV when the thiol is unbound or physisorbed. If the thiol group forms a thiolate bond with a metal surface (e.g., gold), this peak would shift to a lower binding energy.

The presence of bromine would be identified by the Br 3d peak. Studies on bromobenzene-functionalized surfaces have shown the Br 3d spectrum to exhibit a doublet with the Br 3d₅/₂ peak appearing around 70-71 eV. researchgate.net The C 1s spectrum would be more complex, with contributions from C-C, C-N, C-S, and C-Br bonds, typically deconvoluted to identify the different chemical states of carbon.

The following table summarizes the expected binding energy ranges for the key elements in this compound based on data from analogous compounds.

Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Reference Functional Group |

|---|---|---|---|

| Carbon | C 1s | ~284.5 - 286.5 | Aromatic C-C, C-N, C-S, C-Br |

| Nitrogen | N 1s | ~399.0 - 401.0 | Aromatic Amine (-NH₂) |

| Sulfur | S 2p₃/₂ | ~164.0 - 165.0 | Thiol (-SH) |

| Bromine | Br 3d₅/₂ | ~70.0 - 71.5 | Aromatic Bromide (-Br) |

XPS is particularly valuable for studying the orientation and chemical interactions of this compound when it is adsorbed on a surface, for example, in the formation of self-assembled monolayers.

Future Research Directions and Emerging Paradigms for 4 Amino 2 Bromobenzene 1 Thiol

Discovery of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 4-Amino-2-bromobenzene-1-thiol and its derivatives is a primary area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future efforts will likely focus on the principles of green chemistry to devise more sustainable alternatives.

Key research avenues include:

Catalytic C-H Functionalization: Directing the selective functionalization of C-H bonds on the aromatic ring would provide a more atom-economical approach to synthesizing derivatives of this compound. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based syntheses for this compound could lead to higher yields, improved purity, and reduced environmental impact compared to batch processes.